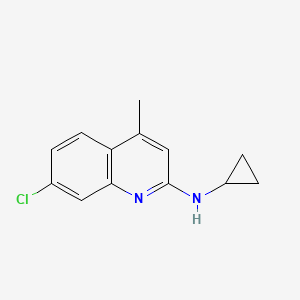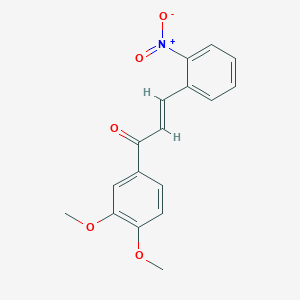
7-chloro-N-cyclopropyl-4-methylquinolin-2-amine
Descripción general
Descripción
Quinoline derivatives are widely recognized for their diverse biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . The presence of the chloro and cyclopropyl groups in its structure enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-cyclopropyl-4-methylquinolin-2-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with cyclopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of the chloro group can lead to the formation of the corresponding amine.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products:
- Quinoline N-oxides from oxidation.
- Aminoquinoline derivatives from reduction.
- Various substituted quinoline derivatives from nucleophilic substitution .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antimalarial properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . Its anticancer activity is linked to the inhibition of kinases involved in cell signaling pathways, resulting in the suppression of cancer cell growth and induction of apoptosis .
Comparación Con Compuestos Similares
- 7-Chloro-4-aminoquinoline
- 7-Chloro-4-methylquinoline
- N-Cyclopropyl-4-methylquinoline
Comparison: Compared to these similar compounds, 7-chloro-N-cyclopropyl-4-methylquinolin-2-amine exhibits enhanced biological activity due to the presence of both the chloro and cyclopropyl groups. These functional groups contribute to its increased reactivity and ability to interact with various biological targets, making it a unique and valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
7-chloro-N-cyclopropyl-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-8-6-13(15-10-3-4-10)16-12-7-9(14)2-5-11(8)12/h2,5-7,10H,3-4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGBAKDTFUKGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B3861868.png)
![2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylacetamide](/img/structure/B3861873.png)
![ethyl 2-(4-acetyl-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861879.png)
![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3861885.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3861890.png)
![2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(3-nitrophenyl)ethanone;hydrobromide](/img/structure/B3861895.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B3861908.png)
![ethyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B3861931.png)
![[(Z)-(4-bromophenyl)methylideneamino] N-(4-chlorophenyl)carbamate](/img/structure/B3861938.png)

![(NE)-N-[2-methyl-2-(methylamino)-1-phenylpropylidene]hydroxylamine](/img/structure/B3861965.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B3861980.png)

![3-[(2-CHLOROPHENYL)FORMAMIDO]PROPYL 2-CHLOROBENZOATE](/img/structure/B3861993.png)
